2,5-Anhydro-D-mannose
Overview
Description
2,5-Anhydro-D-mannose is a cyclic sugar derivative with the molecular formula C6H10O5. It has been extensively studied for its versatile applications and intriguing chemical properties. This compound is known for its role as a substrate or intermediate in various enzymatic and chemical transformations .
Mechanism of Action
Target of Action
2,5-Anhydro-D-mannose is a cyclic sugar derivative that has been extensively studied in scientific research for its versatile applications and intriguing chemical properties
Mode of Action
One notable mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations
Biochemical Pathways
It is known that this compound can act as a substrate or intermediate in various enzymatic and chemical transformations .
Result of Action
Its role as a substrate or intermediate in various enzymatic and chemical transformations suggests that it may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2,5-Anhydro-D-mannose plays a role as a substrate or intermediate in various enzymatic and chemical transformations .
Cellular Effects
It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve potential interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-mannose can be synthesized through the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. This method involves the reaction of 2-amino-2-deoxy-D-glucose with nitrous acid, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the depolymerization of chitin using nitrous acid. The resulting chitin oligomers, which contain this compound residues at their reducing ends, can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Anhydro-D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Pictet-Spengler condensation, where this compound reacts with biogenic amines to form novel tetrahydroisoquinolines and β-carbolines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as dioxyamines and dihydrazides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as tetrahydroisoquinolines and β-carbolines .
Scientific Research Applications
2,5-Anhydro-D-mannose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Medicine: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
Comparison with Similar Compounds
- 2,5-Anhydro-D-gulose
- 2,5-Anhydrohexose
- 2,5-Anhydromannose
Comparison: Compared to its similar compounds, 2,5-Anhydro-D-mannose is unique due to its specific reactivity and the types of products it forms. For instance, while 2,5-Anhydro-D-gulose and 2,5-Anhydrohexose share similar structural features, this compound is particularly notable for its role in the synthesis of diblock oligosaccharides and its reactivity in Pictet-Spengler condensations .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-75-0 | |
Record name | 2,5-Anhydromannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-ANHYDRO-D-MANNOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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